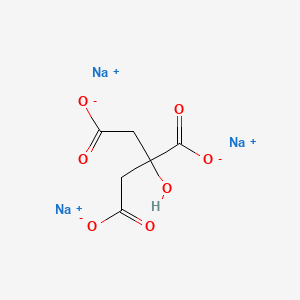
Natriumcitrat
Übersicht
Beschreibung
Sodium citrate, known chemically as trisodium citrate, is the sodium salt of citric acid. It appears as a white, crystalline powder or granular crystals, which are slightly deliquescent in moist air and freely soluble in water. Sodium citrate is widely used in the food and beverage industry as a flavoring agent, acidity regulator, and preservative. It also has significant applications in the medical field as an alkalinizing agent and anticoagulant .
Wissenschaftliche Forschungsanwendungen
Natriumcitrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Puffermittel verwendet, um den pH-Wert in chemischen Reaktionen und Lösungen zu halten.
Biologie: Wird bei der Herstellung biologischer Puffer und als Antikoagulans bei der Blutentnahme und -lagerung eingesetzt.
Medizin: Wird zur Behandlung von metabolischer Azidose und chronischer Nierenerkrankung verwendet, indem überschüssige Säure im Blut und Urin neutralisiert wird. .
Industrie: Wird in der Lebensmittel- und Getränkeproduktion als Konservierungsmittel, Emulgator und Säureregulator eingesetzt. .
5. Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch seine Fähigkeit aus, Calciumionen zu chelatisieren. Durch die Bindung an freie Calciumionen verhindert this compound deren Beteiligung an der Gerinnungskaskade und wirkt so als Antikoagulans. Dieser Mechanismus ist besonders nützlich bei Blutlagerungs- und Transfusionsverfahren. Zusätzlich neutralisiert this compound überschüssige Säure im Blut und Urin, indem es in Citratanionen und Natriumkationen dissoziiert, die dann zu Bicarbonationen metabolisiert werden, wodurch überschüssige Wasserstoffionen gepuffert und der Blut-pH-Wert erhöht wird .
Ähnliche Verbindungen:
- Monothis compound
- Dithis compound
- Zitronensäure
Vergleich:
- Monothis compound und Dithis compound sind ebenfalls Salze der Zitronensäure, enthalten aber im Vergleich zu Trithis compound weniger Natriumionen. Dieser Unterschied im Natriumgehalt beeinflusst ihre Löslichkeit und Pufferkapazität.
- Zitronensäure ist die Stammverbindung von this compound und ist eine schwache organische Säure. Im Gegensatz zu this compound wird Zitronensäure nicht als Antikoagulans verwendet, sondern wird in der Lebensmittelindustrie häufig als Geschmacksstoff und Konservierungsmittel eingesetzt .
This compound zeichnet sich durch seinen höheren Natriumgehalt aus, wodurch es als Puffermittel und Antikoagulans effektiver ist. Seine Fähigkeit, Metallionen zu chelatisieren, trägt ebenfalls zu seiner Vielseitigkeit in verschiedenen Anwendungen bei.
Wirkmechanismus
Target of Action
Sodium citrate primarily targets acidic environments in the body, such as the stomach and urine . It also targets free calcium ions in the blood, acting as an anticoagulant by chelating these ions .
Mode of Action
As a weak base, sodium citrate reacts with hydrochloric acid in the stomach, raising the pH . It is further metabolized to bicarbonate, which then acts as a systemic alkalizing agent, raising the pH of the blood and urine . In terms of its anticoagulant properties, sodium citrate chelates free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa. This inhibits the extrinsic initiation of the coagulation cascade .
Biochemical Pathways
Sodium citrate is involved in diverse biochemical pathways influencing cell metabolism and function . It is synthesized de novo and is highly abundant in the circulation. Cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene . Citrate is critical to maintaining metabolic homeostasis . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .
Pharmacokinetics
The pharmacokinetics of sodium citrate in critically ill patients have been studied . Total body clearance of citrate was found to be normal in noncirrhotic critically ill patients but significantly reduced in cirrhotic patients . Citrate peak concentrations and concentration over time were increased in cirrhotic patients . Volumes of distribution were similar .
Result of Action
The result of sodium citrate’s action is a neutralization of excess acid in the blood and urine . It also acts as a diuretic and increases the urinary excretion of calcium . As an anticoagulant, it prevents the activation of the clotting cascade .
Action Environment
The action of sodium citrate can be influenced by environmental factors. For instance, as a chelating agent, Sodium Citrate can bind to metal ions that may be present in the water used in formulations or those that are naturally found on the skin and in the environment . This binding process helps to inhibit the metals’ ability to affect the product’s stability and appearance .
Safety and Hazards
Sodium citrate is generally safe but does carry some risks. It interacts with several different types of medicine, especially those containing aluminum . Furthermore, people with hyperkalemia (too much potassium in the blood) and/or heart problems should avoid sodium citrate . It may cause eye and skin irritation, and gastrointestinal irritation with nausea and vomiting .
Zukünftige Richtungen
Sodium citrate has a wide range of applications in food, pharmaceutical, and other fields . The crystal nucleation and growth rate of sodium citrate were best suited when the cooling rate was adjusted from 5°C to 12°C/h, which could then effectively control the particle size of sodium citrate in the range of 0.38~0.83 mm . This suggests potential future directions for optimizing the industrial crystallization process of sodium citrate .
Biochemische Analyse
Biochemical Properties
Sodium citrate plays a significant role in biochemical reactions. It is involved in the citrate utilization process, which involves the enzyme citrase. Citrase breaks down citrate to oxaloacetate and acetate . Oxaloacetate is further broken down to pyruvate and carbon dioxide (CO2) .
Cellular Effects
Sodium citrate has a profound impact on various types of cells and cellular processes. It influences cell function by buffering excess hydrogen ions, potentially reversing acidosis, increasing the plasma bicarbonate concentration, and raising blood pH .
Molecular Mechanism
At the molecular level, sodium citrate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, the use of sodium citrate and ammonium salts results in the production of sodium bicarbonate (NaHCO3) and ammonia (NH3), leading to an alkaline pH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium citrate can change over time. For instance, the method of analysis for sodium citrate in pharmaceutical quality control laboratories involves several steps, including the preparation of solution S, reactions of citrates, and the appearance of the solution .
Dosage Effects in Animal Models
It is known that sodium citrate is commonly used as an anticoagulant in blood collection tubes for clinical laboratory tests .
Metabolic Pathways
Sodium citrate is involved in the citrate metabolic pathway. The breakdown of citrate to oxaloacetate and acetate involves the enzyme citrase . Oxaloacetate is further metabolized to pyruvate and CO2 .
Transport and Distribution
It is known that sodium citrate is commonly used in blood collection tubes, suggesting that it can be distributed in the bloodstream .
Subcellular Localization
The subcellular localization of sodium citrate is not well defined. Given its role in buffering hydrogen ions and raising blood pH, it is likely to be found in areas of the cell where pH regulation is crucial .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium citrate can be synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, where citric acid (C₆H₈O₇) reacts with sodium hydroxide (NaOH) to form sodium citrate (Na₃C₆H₅O₇) and water (H₂O):
C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O
Industrial Production Methods: In industrial settings, sodium citrate is produced by neutralizing citric acid with sodium carbonate or sodium bicarbonate. The process involves dissolving citric acid in water, followed by the gradual addition of sodium carbonate or sodium bicarbonate until the pH reaches the desired level. The solution is then evaporated to obtain sodium citrate crystals .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Natriumcitrat unterliegt aufgrund seiner basischen Natur hauptsächlich Neutralisationsreaktionen. Es kann auch an Komplexierungsreaktionen mit Metallionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Neutralisation: this compound wird durch Neutralisieren von Zitronensäure mit Natriumhydroxid oder Natriumcarbonat gebildet.
Komplexierung: this compound kann Komplexe mit Metallionen wie Kalzium, Magnesium und Eisen bilden, was in verschiedenen Anwendungen wie der Wasserenthärtung und als Antikoagulans nützlich ist.
Hauptprodukte, die gebildet werden:
Neutralisation: this compound und Wasser.
Komplexierung: Metall-Citrat-Komplexe, die stabil und in Wasser löslich sind.
Vergleich Mit ähnlichen Verbindungen
- Monosodium citrate
- Disodium citrate
- Citric acid
Comparison:
- Monosodium citrate and disodium citrate are also salts of citric acid but contain fewer sodium ions compared to trisodium citrate. This difference in sodium content affects their solubility and buffering capacity.
- Citric acid is the parent compound of sodium citrate and is a weak organic acid. Unlike sodium citrate, citric acid is not used as an anticoagulant but is widely used as a flavoring agent and preservative in the food industry .
Sodium citrate stands out due to its higher sodium content, making it more effective as a buffering agent and anticoagulant. Its ability to chelate metal ions also adds to its versatility in various applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "Sodium citrate can be synthesized by the reaction between citric acid and sodium hydroxide.", "Starting Materials": ["Citric acid", "Sodium hydroxide", "Water"], "Reaction": [ "Step 1: Dissolve 210 g of citric acid in 500 mL of water.", "Step 2: In a separate container, dissolve 77 g of sodium hydroxide in 300 mL of water.", "Step 3: Slowly add the sodium hydroxide solution to the citric acid solution while stirring constantly.", "Step 4: Heat the mixture to 80-90°C and continue stirring for 1-2 hours until the reaction is complete.", "Step 5: Cool the mixture and filter the resulting sodium citrate solution.", "Step 6: Wash the sodium citrate crystals with cold water and dry them in an oven at 150°C for 2-3 hours.", "Step 7: The final product is sodium citrate, which can be stored in a dry place." ] } | |
| Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium. | |
CAS-Nummer |
68-04-2 |
Molekularformel |
C6H8Na3O7+3 |
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1 |
InChI-Schlüssel |
HRXKRNGNAMMEHJ-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+].[Na+] |
Siedepunkt |
BP: Decomposes at red heat /Dihydrate/ |
melting_point |
>300 °C |
| 68-04-2 994-36-5 |
|
Physikalische Beschreibung |
Other Solid; Liquid; Dry Powder, Liquid, Other Solid; Liquid, Other Solid; Dry Powder |
Piktogramme |
Irritant |
Haltbarkeit |
STABLE IN AIR /DIHYDRATE/ NOT AS STABLE AS DIHYDRATE; DRYING OUT ON EXPOSURE TO AIR & ALSO CAKING /PENTAHYDRATE/ |
Löslichkeit |
29.4g/L White, odorless crystals, granules or powder; cool, saline taste. Stable in air; becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus; pH about 8; /Dihydrate/ Solubility in water, g/100ml at 25 °C: 42.5 |
Synonyme |
anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
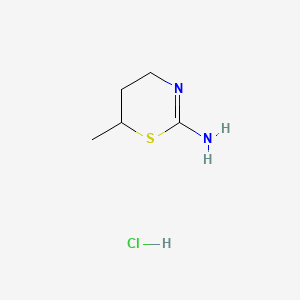
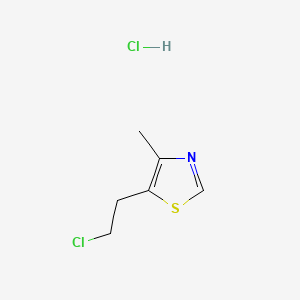
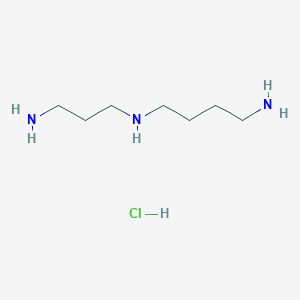
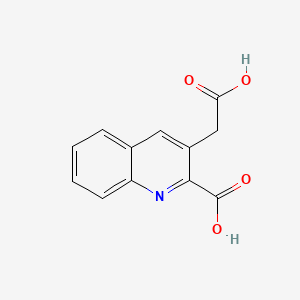
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)
![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)

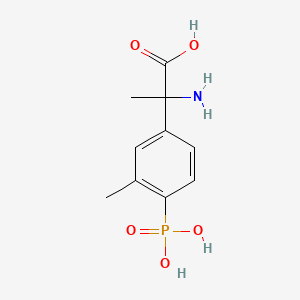
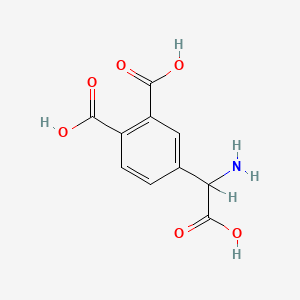

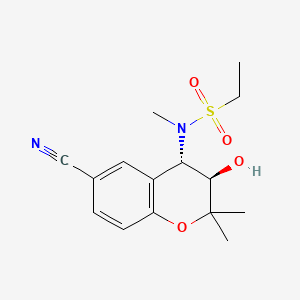
![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)
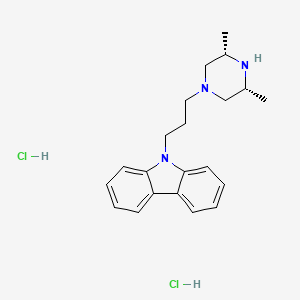
![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)
